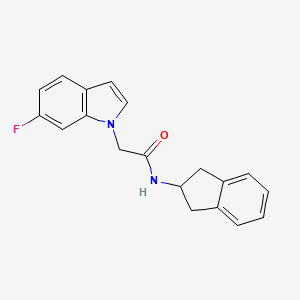
(6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic molecule that features both indole and beta-carboline moieties These structures are known for their biological activity and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves multi-step organic reactions. The indole and beta-carboline components are synthesized separately and then coupled together. Common synthetic routes include:
Fischer Indole Synthesis: This method is used to create the indole moiety by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pictet-Spengler Reaction: This reaction forms the beta-carboline structure by condensing tryptamine with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with various molecular targets. The indole and beta-carboline moieties can bind to proteins and enzymes, modulating their activity. This compound may also interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Harmine: A beta-carboline alkaloid with psychoactive effects.
6-chloro-1-methylindole: A simpler analog with similar reactivity.
Uniqueness
(6-chloro-1-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: is unique due to its combined indole and beta-carboline structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18ClN3O |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(6-chloro-1-methylindol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C21H18ClN3O/c1-24-19-11-14(22)7-6-13(19)10-20(24)21(26)25-9-8-16-15-4-2-3-5-17(15)23-18(16)12-25/h2-7,10-11,23H,8-9,12H2,1H3 |
InChI Key |
MNMZTCDZYOXCHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002478.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B11002486.png)
![ethyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002488.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11002503.png)
![6-[(1H-indol-1-ylacetyl)amino]hexanoic acid](/img/structure/B11002504.png)

![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11002512.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11002515.png)


![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine](/img/structure/B11002537.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11002544.png)

![2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11002551.png)
